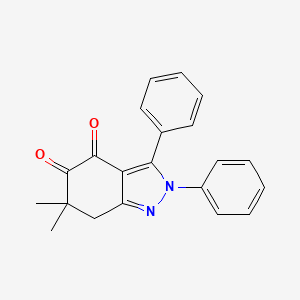![molecular formula C21H15NO5 B8141668 4-[[(4-Methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde](/img/structure/B8141668.png)
4-[[(4-Methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(4-Methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde is a complex organic compound belonging to the chromene family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(4-Methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 4-methyl-2-oxochromene-7-amine with 2-oxochromene-3-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-[[(4-Methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[[(4-Methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[[(4-Methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2-oxochromene-7-amine
- 2-Oxochromene-3-carbaldehyde
- 4-Methyl-2-oxochromene-3-carbaldehyde
Uniqueness
4-[[(4-Methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of chromene and aldehyde functionalities makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
4-[[(4-methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c1-12-8-20(24)26-19-9-13(6-7-14(12)19)22-10-16-15-4-2-3-5-18(15)27-21(25)17(16)11-23/h2-9,11,22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLRBCYCGBSWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NCC3=C(C(=O)OC4=CC=CC=C43)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-[4-(dimethylamino)phenyl]-6',6'-dimethyl-2',3-diphenylspiro[3-azabicyclo[3.1.0]hexane-6,5'-7H-indazole]-2,4,4'-trione](/img/structure/B8141603.png)
![3'-(4-chlorophenyl)-3-ethyl-6',6'-dimethyl-2'-phenylspiro[3-azabicyclo[3.1.0]hexane-6,5'-7H-indazole]-2,4,4'-trione](/img/structure/B8141614.png)
![4,5-Dimethoxycarbonyl-3'-(4-methoxyphenyl)-6',6'-dimethyl-4'-oxo-2'-phenyl-4',5',6',7'-tetrahydro-spiro[3h-pyrazole-3,5'-indazole]](/img/structure/B8141622.png)
![3'-[4-(dimethylamino)phenyl]-6',6'-dimethyl-2',5-diphenylspiro[3a,6a-dihydropyrrolo[3,4-c]pyrazole-3,5'-7H-indazole]-4,4',6-trione](/img/structure/B8141632.png)
![6',6'-dimethyl-2',3',5-triphenylspiro[3a,6a-dihydropyrrolo[3,4-c]pyrazole-3,5'-7H-indazole]-4,4',6-trione](/img/structure/B8141635.png)





![4,7,7-trimethyl-3-oxo-N-(3,6,6-trimethyl-1-pyridin-2-yl-5,7-dihydro-4H-indazol-4-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B8141667.png)
![3-[(E)-N-(3,5-dibromopyridin-2-yl)-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B8141672.png)
![2,4,4,8-tetramethyl-6-phenyl-5H-pyrazolo[3,4-g][1,3]benzoxazole](/img/structure/B8141678.png)
